molecular formula C19H22N6O2 B14094242 1,3,9-trimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

1,3,9-trimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No.: B14094242
M. Wt: 366.4 g/mol
InChI Key: CAZAGJYCKZMKRM-UHFFFAOYSA-N
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Description

1,3,9-trimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a complex heterocyclic compound that belongs to the purine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,9-trimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves the reaction of 7,8-diamino-1,3-dimethylxanthine with hydroxylamine-Ο-sulfonic acid to form an intermediate compound. This intermediate is then treated with hydrochloric acid to yield the desired product . The reaction conditions often require precise control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1,3,9-trimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1,3,9-trimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential antitumor and anticancer activities.

    Pharmacology: It is investigated for its effects on various biological pathways and its potential as a therapeutic agent.

    Biochemistry: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,9-trimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes and biological activities. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and safety profile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,9-trimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is unique due to its specific structural features and the presence of the phenylpropyl group, which may contribute to its distinct biological activities and chemical properties. Comparatively, similar compounds may lack these features, leading to differences in their reactivity and applications.

Properties

Molecular Formula

C19H22N6O2

Molecular Weight

366.4 g/mol

IUPAC Name

1,3,9-trimethyl-7-(3-phenylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C19H22N6O2/c1-13-12-25-15-16(20-18(25)23(3)21-13)22(2)19(27)24(17(15)26)11-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-12H2,1-3H3

InChI Key

CAZAGJYCKZMKRM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCCC4=CC=CC=C4)C

Origin of Product

United States

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